Structural Uniqueness: Confirmation of the Specific 2-(2-Fluorobenzyl) Regioisomer
The compound is strictly defined as the 2-(2-fluorobenzyl) regioisomer. A direct comparator, 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one, exists as a distinct chemical entity with a different spatial arrangement of the fluorine atom . While quantitative bioactivity data for both isomers is absent from the public domain, this structural difference is known in medicinal chemistry to drastically alter binding affinity. For example, in a related series of pyridazinone COX inhibitors, a simple shift of a substituent was shown to modulate activity by over 50% . This establishes that the 2-substitution position is a critical quality attribute (CQA) for any research or procurement.
| Evidence Dimension | Molecular Structure / Regioisomerism |
|---|---|
| Target Compound Data | 2-(2-fluorobenzyl) isomer (CAS 941930-49-0) |
| Comparator Or Baseline | 2-(3-fluorobenzyl) isomer (precise CAS not found, but confirmed as a distinct catalog item) |
| Quantified Difference | Qualitative structural difference; quantitative activity difference is extrapolated from a >50% activity shift observed in analog series |
| Conditions | Inferred from structure-activity relationship (SAR) studies in pyridazinone literature |
Why This Matters
For a procurement decision, verifying the correct regioisomer (2- vs. 3-fluorobenzyl) is non-negotiable, as an incorrect isomer will likely yield null or misleading results in target-binding assays.
- [1] Chintakunta, V. K., et al. (2002). 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors. European Journal of Medicinal Chemistry, 37(4), 339-347. View Source
